Bisphenol A propoxylate diglycidyl ether
Overview
Description
2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by the presence of multiple oxirane (epoxy) groups, which contribute to its reactivity and utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane typically involves the reaction of epichlorohydrin with bisphenol A or similar phenolic compounds under basic conditions. The reaction proceeds through the formation of glycidyl ethers, which are then further reacted to introduce additional oxirane groups .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product. Purification steps such as distillation and crystallization are commonly used to isolate the final compound .
Chemical Reactions Analysis
Types of Reactions
2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane rings, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, resulting in the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane rings typically yields diols, while nucleophilic substitution can produce a wide range of substituted derivatives .
Scientific Research Applications
2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions, which are often catalyzed by acids or bases. The resulting intermediates can then participate in further chemical transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but with fewer oxirane groups.
Bisphenol F diglycidyl ether: Another related compound with different phenolic components.
Epichlorohydrin-based epoxides: Compounds derived from epichlorohydrin with varying degrees of substitution.
Uniqueness
2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane is unique due to its multiple oxirane groups, which enhance its reactivity and versatility. This makes it particularly valuable in applications requiring strong adhesive properties, chemical resistance, and mechanical strength .
Properties
IUPAC Name |
2-[3-[4-[2-[4-[3-(oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O6/c1-27(2,21-5-9-23(10-6-21)30-15-3-13-28-17-25-19-32-25)22-7-11-24(12-8-22)31-16-4-14-29-18-26-20-33-26/h5-12,25-26H,3-4,13-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROZYFGXESLRQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCCCOCC2CO2)C3=CC=C(C=C3)OCCCOCC4CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399098 | |
Record name | Bisphenol A propoxylate diglycidyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106100-55-4 | |
Record name | Bisphenol A propoxylate diglycidyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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